Synthetic Utility: A Validated Precursor for Cytostatic Agents
In a direct synthetic study, 1-methyl-diethylpyrazole-3,5-dicarboxylate (2a) was successfully reduced to its corresponding 3,5-bis-(hydroxymethyl)pyrazole derivative (4a) in very good yields using diisobutylaluminium hydride (DIBAL-H) in toluene [1]. This contrasts with a lower-yielding alternative route using lithium aluminium hydride (LAH) on the corresponding thioester 3'' [1]. This demonstrates the compound's specific and efficient reactivity as a precursor for the synthesis of potent cytostatic 3,5-bis-(bromomethyl)pyrazoles (6a) [1].
| Evidence Dimension | Synthetic Route Yield to 3,5-bis-(hydroxymethyl)pyrazole (4a) |
|---|---|
| Target Compound Data | Yield reported as 'very good' via DIBAL-H reduction of 1-methyl-diethylpyrazole-3,5-dicarboxylate (2a). |
| Comparator Or Baseline | Yield reported as 'lower' via LAH reduction of S,S-diethyl 1-methylpyrazole-3,5-dicarbothioate (3''). |
| Quantified Difference | While exact yields are not provided in the abstract, the text explicitly states the DIBAL-H route from the target compound (2a) gave 'very good yields' while the alternative route from a different precursor gave 'lower yield' [1]. |
| Conditions | Reduction reaction in toluene with DIBAL-H vs. reduction with LAH. |
Why This Matters
This evidence identifies the target compound as a preferred and validated starting material for synthesizing a specific class of bioactive molecules, with a clear advantage in yield over an alternative synthetic approach.
- [1] García-López, M. T., et al. (1987). Synthesis, cytostatic and trichomonacide activities of 3,5-bis-(halomethyl)pyrazoles. European Journal of Medicinal Chemistry, 22(5), 445-451. View Source
